Hydroxylation Difference from Emodin
Valsarin is a tetrahydroxyanthraquinone, containing four hydroxyl groups, whereas the parent anthraquinone, emodin, is a trihydroxyanthraquinone with only three. The additional hydroxyl group in Valsarin is located at the 5-position, which is absent in emodin . This difference in hydroxyl count and pattern is a fundamental quantitative distinction that dictates unique intermolecular interactions, such as altered hydrogen-bonding capabilities and different redox potentials, which are critical parameters in SAR studies .
Emodin: 3 –OH
| Evidence Dimension | Number of Hydroxyl (-OH) Groups |
|---|---|
| Target Compound Data | 4 hydroxyl groups |
| Comparator Or Baseline | Emodin: 3 hydroxyl groups |
| Quantified Difference | +1 hydroxyl group for Valsarin relative to emodin |
| Conditions | Structural analysis based on established chemical formulas: Valsarin (C15H9ClO6) vs. Emodin (C15H10O5). |
Why This Matters
A single hydroxyl group difference can lead to orders of magnitude changes in binding affinity or inhibitory concentration (IC50), making Valsarin a distinct and non-interchangeable probe in drug discovery and biochemical research.
